molecular formula C6H6N6O B1204192 N-Methyl-N-nitroso-1H-purin-6-amine CAS No. 21928-82-5

N-Methyl-N-nitroso-1H-purin-6-amine

Cat. No.: B1204192
CAS No.: 21928-82-5
M. Wt: 178.15 g/mol
InChI Key: HTWGDSKVENTDTB-UHFFFAOYSA-N
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Description

N-Methyl-N-nitroso-1H-purin-6-amine is a synthetic compound belonging to the class of nitrosamines. It is known for its potent mutagenic and carcinogenic properties. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .

Scientific Research Applications

N-Methyl-N-nitroso-1H-purin-6-amine has several applications in scientific research:

Future Directions

One of the future directions could be the development of a sensitive and stable GC-MS/MS method for the simultaneous determination of four N-nitrosamines in sartan substances . This method could provide a reliable method for quality control of N-nitrosamines in sartan products .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-N-nitroso-1H-purin-6-amine can be synthesized through the nitrosation of N-methyl-1H-purin-6-amine. The reaction typically involves the use of nitrosating agents such as sodium nitrite in an acidic medium. The reaction conditions often require low temperatures to control the rate of nitrosation and prevent the formation of unwanted by-products .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-N-nitroso-1H-purin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

N-Methyl-N-nitroso-1H-purin-6-amine exerts its effects primarily through the formation of DNA adducts. The nitroso group reacts with nucleophilic sites on DNA, leading to the formation of mutagenic lesions. These lesions can cause base-pair substitutions, deletions, and other genetic mutations. The compound’s interaction with cellular enzymes and proteins further amplifies its mutagenic and carcinogenic effects .

Comparison with Similar Compounds

  • N-Nitrosodimethylamine (NDMA)
  • N-Nitrosodiethylamine (NDEA)
  • N-Nitrosomethylphenylamine (NMPA)

Comparison: N-Methyl-N-nitroso-1H-purin-6-amine is unique due to its specific structure and the presence of a purine ring. This structural feature distinguishes it from other nitrosamines, which typically have simpler aliphatic or aromatic structures. The purine ring in this compound allows for specific interactions with DNA and proteins, making it a valuable compound for studying the mechanisms of mutagenesis and carcinogenesis .

Properties

IUPAC Name

N-methyl-N-(7H-purin-6-yl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6O/c1-12(11-13)6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWGDSKVENTDTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=NC2=C1NC=N2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8020882
Record name N-Methyl-N-nitroso-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21928-82-5
Record name N(6)-(methylnitroso)adenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021928825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-N-nitroso-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-N-nitroso-1H-purin-6-amine
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